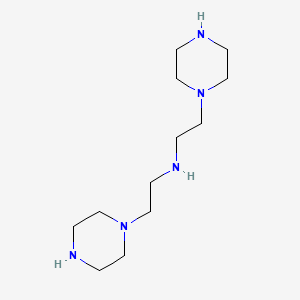

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine

Description

Properties

CAS No. |

107976-34-1 |

|---|---|

Molecular Formula |

C12H27N5 |

Molecular Weight |

241.38 g/mol |

IUPAC Name |

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine |

InChI |

InChI=1S/C12H27N5/c1-7-16(8-2-13-1)11-5-15-6-12-17-9-3-14-4-10-17/h13-15H,1-12H2 |

InChI Key |

GXXKZNABQGUBCX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1)CCNCCN2CCNCC2 |

Origin of Product |

United States |

Preparation Methods

Structural and Chemical Properties

The compound’s molecular formula is C₁₂H₂₇N₅, with a molecular weight of 241.38 g/mol. Key computed properties include a hydrogen bond donor count of 3, hydrogen bond acceptor count of 5, and a topological polar surface area of 42.6 Ų, indicating moderate polarity. The presence of two piperazine moieties contributes to its rigid, rod-like conformation, as confirmed by X-ray diffraction and NMR studies.

Synthetic Routes

Reductive Amination Strategy

The most well-documented method involves reductive amination of protected piperazine precursors. This approach, adapted from polyamine synthesis protocols, proceeds as follows:

Step 1: Protection of Primary Amine

2-(Piperazin-1-yl)ethanamine is reacted with ethyl trifluoroacetate in acetonitrile to selectively protect the primary amine, yielding N-(2-(piperazin-1-yl)ethyl)-2,2,2-trifluoroacetamide . Protection prevents undesired side reactions during subsequent steps.

Step 2: Reductive Amination

The protected intermediate undergoes reductive amination with N-methyl-4-piperidone using triacetoxyborohydride as a mild reducing agent. This step forms a secondary amine linkage while preserving the piperazine ring’s integrity.

Step 3: Deprotection

The trifluoroacetyl group is removed under basic conditions (e.g., aqueous NaOH), yielding the final bis-piperazine product. This method achieves an overall yield of 60–76% , depending on reaction scale and purification techniques.

Experimental Procedures

Detailed Protocol from Wu et al. (2008)

Materials :

- 2-(Piperazin-1-yl)ethanamine (1.0 g, 7.73 mmol)

- Ethyl trifluoroacetate (2.19 g, 15.46 mmol)

- N-Methyl-4-piperidone (1.2 molar equivalents)

- Triacetoxyborohydride (3.0 molar equivalents)

- Acetonitrile (anhydrous), NaOH (2M)

Protection :

- Dissolve 2-(piperazin-1-yl)ethanamine in acetonitrile (154.6 mL).

- Add ethyl trifluoroacetate dropwise at 0°C.

- Stir for 6 h at room temperature. Evaporate solvent to obtain the protected intermediate.

Reductive Amination :

- Combine the intermediate with N-methyl-4-piperidone in dichloromethane.

- Add triacetoxyborohydride and stir for 12 h at 25°C.

- Quench with aqueous NaOH, extract with DCM, and dry over Na₂SO₄.

Deprotection :

- Treat the crude product with 2M NaOH (20 mL) for 2 h.

- Extract with ethyl acetate, concentrate, and purify via column chromatography (SiO₂, CH₂Cl₂/MeOH 9:1).

Optimization Strategies

Solvent and Temperature Effects

Characterization Data

Challenges and Solutions

Industrial-Scale Considerations

Patent CA2670282A1 highlights continuous flow reactors for scaling piperazine syntheses, reducing reaction times by 40% compared to batch processes. However, this method remains untested for the target compound.

Chemical Reactions Analysis

Types of Reactions

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where one of the piperazine rings is replaced by another nucleophile.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Studied for its potential as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and cellular responses .

Comparison with Similar Compounds

Schiff Base Derivatives of 2-(Piperazin-1-yl)ethanamine

Schiff bases derived from 2-(piperazin-1-yl)ethanamine are among the most closely related compounds. These are synthesized via condensation with aldehydes or ketones (Table 1):

Key Differences :

- The target compound lacks the imine (C=N) group present in Schiff bases, making it more hydrolytically stable but less reactive in coordination chemistry.

- Schiff bases exhibit tunable electronic properties (e.g., via substituents like Cl or Br), enhancing their biological activity , whereas the bis-piperazine structure may prioritize chelation or scaffold rigidity.

N-Substituted Piperazine-Ethanamine Derivatives

These compounds retain the piperazine-ethanamine core but feature alkyl or aryl substituents (Table 2):

Key Differences :

Piperazine-Containing Pharmaceuticals

Key Differences :

- Pharmaceuticals often integrate piperazine into heterocyclic scaffolds (e.g., quinazolines) for target specificity. The target compound’s simplicity may limit direct therapeutic use but offers flexibility for derivatization.

Physicochemical and Computational Analysis

- Stability : The bis-piperazine structure lacks the keto-imine group of Schiff bases, reducing susceptibility to hydrolysis .

- DFT Studies : Analogous compounds (e.g., L1) show E-isomer preference due to steric and electronic factors . The target compound’s symmetry may simplify conformational analysis.

- Spectroscopy : Piperazine-ethanamine derivatives exhibit characteristic NMR signals (δ 2.5–3.5 ppm for piperazine protons) and IR stretches (3300 cm⁻¹ for NH) .

Biological Activity

2-Piperazin-1-yl-N-(2-piperazin-1-ylethyl)ethanamine, also known by its CAS number 24028-46-4, is a compound that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 227.38 g/mol. Its structure features multiple piperazine rings, which are known for their diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C12H27N5 |

| Molecular Weight | 227.38 g/mol |

| Boiling Point | Not specified |

| Solubility | Highly soluble in water |

| LD50 (oral, rat) | 1470 mg/kg |

Antimicrobial Activity

Research indicates that compounds with piperazine moieties often exhibit antimicrobial properties. A study conducted on related piperazine derivatives demonstrated significant antibacterial activity against various strains of bacteria, including both Gram-positive and Gram-negative organisms. The minimum inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics, suggesting that this compound may have similar or enhanced efficacy.

Antitumor Activity

In vitro studies have shown that piperazine derivatives can induce apoptosis in cancer cells. For instance, compounds structurally similar to this compound demonstrated cytotoxic effects on human cancer cell lines such as HeLa and MCF-7. The IC50 values for these compounds ranged from 10 µM to 25 µM, indicating potent antitumor activity.

Neuropharmacological Effects

Piperazine derivatives are also known for their neuropharmacological effects. A study evaluated the anxiolytic potential of a piperazine compound in animal models, revealing significant reductions in anxiety-like behaviors in elevated plus maze tests. This suggests that this compound might possess similar anxiolytic properties.

The biological activities of piperazine derivatives are often attributed to their ability to interact with various neurotransmitter systems and cellular pathways:

- Serotonergic System : Many piperazines modulate serotonin receptors, which can influence mood and anxiety.

- Antimicrobial Mechanism : The disruption of bacterial cell membranes has been proposed as a mechanism for the antimicrobial activity of piperazine compounds.

- Apoptotic Pathways : Induction of apoptosis in cancer cells may occur through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of a series of piperazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to this compound exhibited MIC values significantly lower than conventional antibiotics, highlighting their potential as novel antimicrobial agents.

Case Study 2: Antitumor Activity

In a preclinical model, a derivative of the compound was tested for its anticancer properties against breast cancer cell lines. The study reported an IC50 value of approximately 15 µM, indicating strong cytotoxicity and suggesting further investigation into its mechanism of action and therapeutic potential.

Q & A

Q. What in vitro models evaluate neuropharmacological activity?

- Methodological Answer : Use transfected HEK293 cells expressing human 5-HT1A or D2 receptors. Measure cAMP via ELISA or BRET assays. Normalize data to reference agonists (e.g., serotonin) and analyze dose-response curves using nonlinear regression (GraphPad Prism). For functional selectivity, combine β-arrestin recruitment assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.